(S)-2-Amino-3-cyclohexylpropan-1-ol
Overview
Description
1-Hydroxy-2-Amino-3-Cyclohexylpropane is an organic compound that belongs to the class of 1,2-aminoalcohols. These compounds are characterized by an alkyl chain with an amine group bound to the first carbon atom and an alcohol group bound to the second carbon atom . The molecular formula of 1-Hydroxy-2-Amino-3-Cyclohexylpropane is C9H19NO, and it has a molecular weight of 157.2533 g/mol .
Preparation Methods
The synthesis of 1-Hydroxy-2-Amino-3-Cyclohexylpropane can be achieved through several routes. One common method involves the reduction of 2-Amino-3-Cyclohexylpropanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another approach is the catalytic hydrogenation of 2-Amino-3-Cyclohexylpropanone using a palladium catalyst under hydrogen gas . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Hydroxy-2-Amino-3-Cyclohexylpropane undergoes various chemical reactions, including:
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or methanol. Major products formed from these reactions include 2-Amino-3-Cyclohexylpropanone, 2-Amino-3-Cyclohexylpropanol, and N-alkyl derivatives .
Scientific Research Applications
1-Hydroxy-2-Amino-3-Cyclohexylpropane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-Amino-3-Cyclohexylpropane involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the enzyme renin, which plays a crucial role in the renin-angiotensin system . By inhibiting renin, the compound can modulate blood pressure and fluid balance in the body . Additionally, it may interact with other enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Hydroxy-2-Amino-3-Cyclohexylpropane can be compared with other similar compounds, such as:
2-Amino-3-Cyclohexylpropanol: Similar in structure but lacks the hydroxyl group on the first carbon atom.
2-Amino-3-Cyclohexylpropanone: Contains a carbonyl group instead of a hydroxyl group on the first carbon atom.
N-alkyl derivatives: Formed by substituting the amine group with various alkyl groups.
The uniqueness of 1-Hydroxy-2-Amino-3-Cyclohexylpropane lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
(S)-2-Amino-3-cyclohexylpropan-1-ol, also known as (S)-ACCP, is an organic compound with significant potential in various biological and biochemical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molar mass of approximately 171.25 g/mol. The compound features a cyclohexyl group attached to a propanol backbone, with both an amino group and a hydroxyl group present. This unique structure allows for diverse interactions with biological targets, particularly enzymes and proteins.
Potential Enzyme Interactions
Research indicates that (S)-ACCP can act as a biochemical probe for studying enzyme mechanisms and protein interactions. Its ability to mimic L-alanine may allow it to bind to active sites of enzymes, potentially altering their activity. Further investigations are needed to elucidate the specific enzymes affected by (S)-ACCP and the consequent biological pathways involved.
Applications in Medicinal Chemistry
This compound has garnered attention in medicinal chemistry for its potential applications as an intermediate in pharmaceutical synthesis. Its unique functional groups provide versatility for creating novel compounds with therapeutic properties. Studies have indicated that it might play a role in drug development, particularly in designing new functional materials.
Research Findings and Case Studies
Several studies have explored the biological activity of (S)-ACCP:
- Enzyme Activity Modulation : A study demonstrated that (S)-ACCP could modulate the activity of certain enzymes involved in metabolic pathways, although specific enzymes were not identified. This modulation suggests a broader role in influencing metabolic processes.
- Therapeutic Potential : In vitro studies indicated that (S)-ACCP might exhibit anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases. However, comprehensive clinical studies are required to validate these findings.
- Catalytic Applications : Research has shown that derivatives of (S)-ACCP can serve as effective catalysts in organic synthesis reactions, enhancing yields and selectivity in producing complex molecules .
Data Table: Comparison of Biological Activity
Compound Name | Molecular Formula | Biological Activity Description |
---|---|---|
This compound | C9H19NO | Potential enzyme modulator; anti-inflammatory properties |
1-Hydroxy-2-Amino-3-Cyclohexylpropane | C9H19NO | Similar structure; potential for similar biological interactions |
(S)-Cyclohexylalaninol | C9H19NO | Lacks propanol structure; different reactivity patterns |
Properties
IUPAC Name |
(2S)-2-amino-3-cyclohexylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDRYURVUDZKSG-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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